

Pyrogallol Red: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name:	Pyrogallol Red
CAS No.:	85531-30-2
Cat. No.:	B3430702

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Pyrogallol Red (PGR) is a sulfonephthalein dye with significant applications in analytical chemistry, biochemistry, and diagnostics.[1] Its utility stems from its distinct colorimetric properties and its ability to form complexes with various molecules, most notably proteins and certain metal ions.[2][3] This guide provides an in-depth overview of the chemical properties and structure of **Pyrogallol Red**, along with detailed experimental protocols for its primary applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

Pyrogallol Red, also known by its synonym Pyrogallolsulfonephthalein, is a green to dark brown crystalline powder.[1] The compound's key physical and chemical properties are summarized in the table below, providing a comprehensive reference for its use in experimental settings.

Property	Value
IUPAC Name	2-(3,4,5-trihydroxy-6-oxoxanthen-9-yl)benzenesulfonic acid[4]
Synonyms	Pyrogallolsulfonephthalein[2][5]
CAS Number	32638-88-3[1][2][6]
Chemical Formula	C ₁₉ H ₁₂ O ₈ S[2][4][6]
Molecular Weight	400.36 g/mol [2][4][6]
Appearance	Green or brown powder[1]
Melting Point	>300 °C[1][7]
Boiling Point	309 °C (lit.)[6][8][9]
Solubility	Soluble in water, ethanol, and ammonium hydroxide (10 mg/ml).[6][10]
Absorbance Maximum (λ _{max})	475 nm in methanol, 539-543 nm in pH 8.0 buffer, ~600 nm when complexed with protein and molybdate.[11][12]

Chemical Structure

Pyrogallol Red is characterized by a spirocyclic structure derived from a xanthene and a benzoxathiole dioxide backbone. The molecule contains multiple hydroxyl groups, which are crucial for its reactivity and complex-forming abilities.

Figure 1: Chemical Structure of **Pyrogallol Red**.

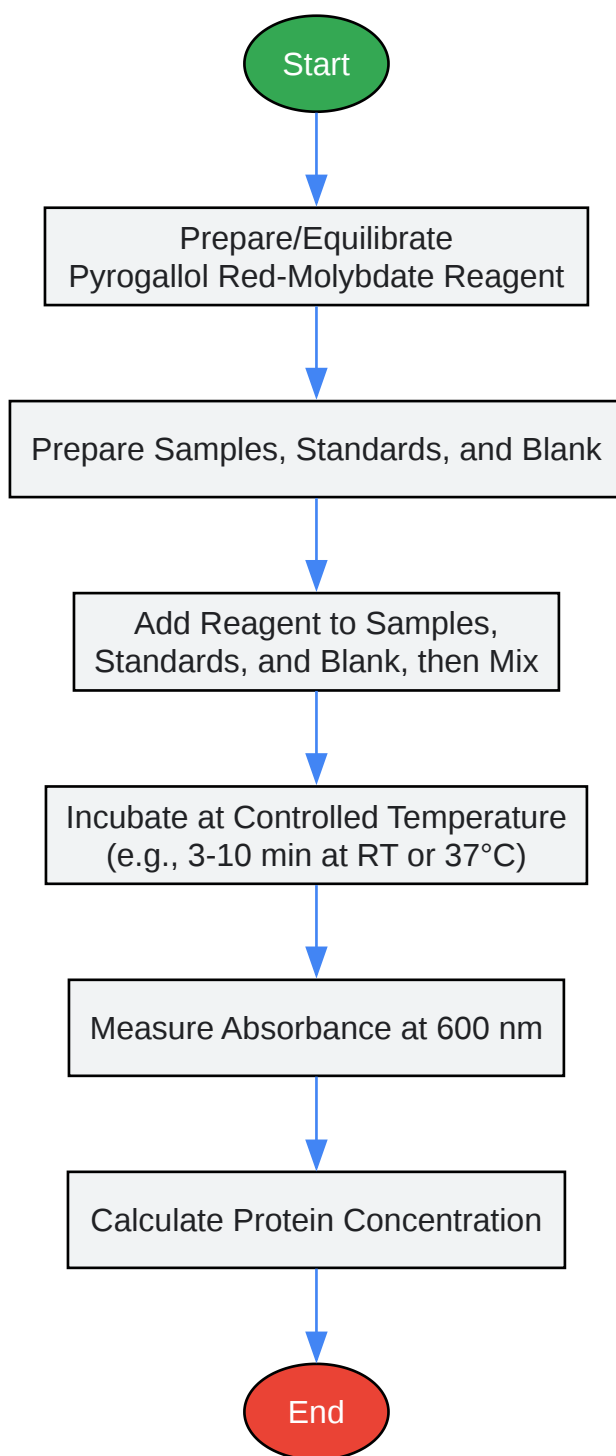
Experimental Protocols and Methodologies

Pyrogallol Red is a versatile reagent employed in several key laboratory assays. The following sections detail the methodologies for two of its most common applications: total protein quantification and antioxidant capacity assessment.

Total Protein Quantification: The Pyrogallol Red-Molybdate Method

The **Pyrogallol Red-Molybdate (PRM)** assay is a widely used colorimetric method for the determination of total protein concentration in biological fluids, particularly urine and cerebrospinal fluid (CSF).[12][13] The principle of this assay is based on the formation of a blue-purple complex between the PRM reagent and the basic amino acid residues of proteins in an acidic medium.[14] This complex formation causes a shift in the absorbance maximum of the dye to approximately 600 nm, and the increase in absorbance at this wavelength is directly proportional to the protein concentration in the sample.[11]

- **Reagent Preparation:** The working reagent is typically a buffered solution containing **Pyrogallol Red** (e.g., 0.05 mM) and sodium molybdate (e.g., 0.16 mM) in an acidic buffer. Commercially available kits provide ready-to-use reagents.
- **Assay Procedure:**
 - Pipette a small volume (e.g., 20 μ L) of the sample (e.g., urine, CSF), standard, and a blank (water or saline) into appropriately labeled test tubes.
 - Add a larger volume (e.g., 1.0 mL) of the **Pyrogallol Red-Molybdate** reagent to each tube.
 - Mix the contents thoroughly by gentle inversion.
 - Incubate the tubes for a specified period (e.g., 3-10 minutes) at a controlled temperature (room temperature, 30 °C, or 37 °C).[15]
 - Measure the absorbance of the standards and samples at 600 nm against the reagent blank.[11]
- **Calculation:** The protein concentration in the sample is calculated by comparing its absorbance to that of a known protein standard, typically bovine serum albumin (BSA) or human serum albumin.



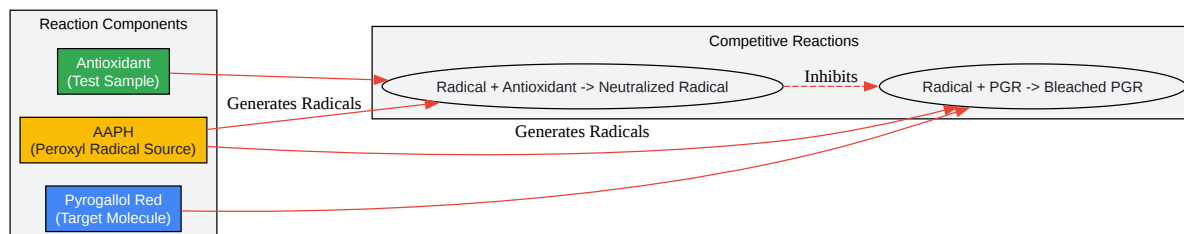
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Figure 2: Workflow for the **Pyrogallol Red-Molybdate** Protein Assay.

Antioxidant Capacity Assessment

Pyrogallol Red is also utilized in assays to determine the antioxidant capacity of various substances.[16] This application leverages the high reactivity of PGR towards reactive oxygen species (ROS) and reactive nitrogen species (RNS). The principle involves the bleaching of **Pyrogallol Red** by a source of free radicals. Antioxidants present in a sample will compete with PGR for these radicals, thereby inhibiting the color loss of the dye. The degree of inhibition is proportional to the antioxidant capacity of the sample.

- Reagent Preparation:
 - A stock solution of **Pyrogallol Red** is prepared in a suitable buffer.
 - A peroxy radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is prepared.[17]
- Assay Procedure:
 - In a microplate or cuvette, a mixture of the **Pyrogallol Red** solution and the antioxidant sample (or standard, e.g., Trolox) is prepared.
 - The reaction is initiated by the addition of the AAPH solution.
 - The decrease in absorbance of **Pyrogallol Red** is monitored spectrophotometrically over time at a specific wavelength (e.g., 540 nm).[17]
- Data Analysis: The rate of PGR bleaching in the presence of the antioxidant is compared to the rate in its absence. The antioxidant capacity is often expressed as an equivalent of a standard antioxidant like Trolox.



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Figure 3: Logical Diagram of the Competitive Antioxidant Assay.

Conclusion

Pyrogallol Red is a valuable and versatile dye for a range of quantitative biochemical assays. Its well-defined chemical properties and predictable reactivity make it a reliable tool for researchers in various scientific disciplines. The methodologies outlined in this guide provide a solid foundation for the successful application of **Pyrogallol Red** in the laboratory.

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